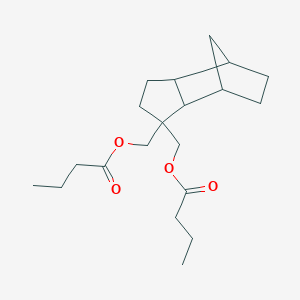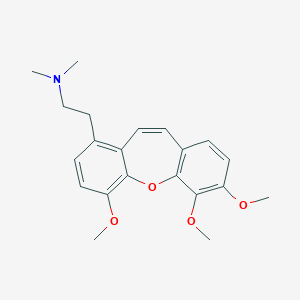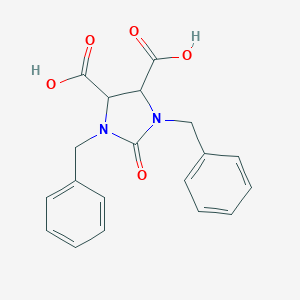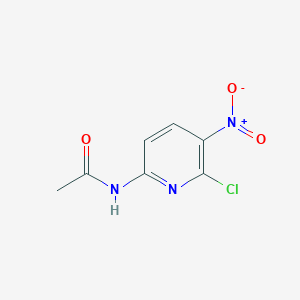
Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl-, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1970s and has been used for various purposes, including as a recreational drug. However, in recent years, there has been an increasing interest in the scientific research application of BZP due to its potential therapeutic effects.
Mecanismo De Acción
The exact mechanism of action of BZP is not fully understood, but it is thought to work by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. BZP has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their availability in the brain. This may explain its potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
BZP has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to increase the release of several hormones, including cortisol and prolactin. BZP has been shown to have a stimulant effect on the central nervous system, leading to increased alertness and wakefulness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced on a large scale. It has also been shown to have a relatively low toxicity profile. However, BZP has some limitations for use in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. It also has a complex mechanism of action, which may make it difficult to isolate its effects on specific receptors.
Direcciones Futuras
There are several future directions for the scientific research application of BZP. One potential area of research is its use as a cognitive enhancer. BZP has been shown to have potential nootropic effects, and further research is needed to determine its potential use in this area. Another potential area of research is its use in the treatment of Parkinson's disease. BZP has been shown to have potential neuroprotective effects, and further research is needed to determine its potential use in this area. Finally, further research is needed to determine the long-term effects of BZP use, particularly in relation to its potential for addiction and abuse.
Conclusion:
BZP is a synthetic compound that has been studied for its potential therapeutic effects in various areas, including as an antidepressant, anxiolytic, and analgesic. It has also been investigated for its potential use in the treatment of Parkinson's disease and as a cognitive enhancer. BZP has been shown to have an affinity for several receptors in the brain, including dopamine, serotonin, and norepinephrine receptors, which may explain its potential therapeutic effects. Further research is needed to determine the full potential of BZP in these areas.
Métodos De Síntesis
BZP can be synthesized using a variety of methods, including the reaction of benzyl chloride with piperazine in the presence of a base. Other methods include the reaction of benzyl bromide with piperazine and the reaction of benzyl alcohol with piperazine and hydrochloric acid. The synthesis of BZP is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
BZP has been studied for its potential therapeutic effects in various areas, including as an antidepressant, anxiolytic, and analgesic. It has also been investigated for its potential use in the treatment of Parkinson's disease and as a cognitive enhancer. BZP has been shown to have an affinity for several receptors in the brain, including dopamine, serotonin, and norepinephrine receptors, which may explain its potential therapeutic effects.
Propiedades
Número CAS |
102586-21-0 |
|---|---|
Nombre del producto |
Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- |
Fórmula molecular |
C19H26N2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
2-N-benzyl-1-N,1-N-dimethyl-1-phenylbutane-1,2-diamine |
InChI |
InChI=1S/C19H26N2/c1-4-18(20-15-16-11-7-5-8-12-16)19(21(2)3)17-13-9-6-10-14-17/h5-14,18-20H,4,15H2,1-3H3 |
Clave InChI |
SVLHBGQWBVOVKE-UHFFFAOYSA-N |
SMILES |
CCC(C(C1=CC=CC=C1)N(C)C)NCC2=CC=CC=C2 |
SMILES canónico |
CCC(C(C1=CC=CC=C1)N(C)C)NCC2=CC=CC=C2 |
Sinónimos |
Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)












